N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide is a compound that features a triazole ring, a butyl chain, and an adamantane moiety. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms, known for their stability and versatility in biological systems . The adamantane structure is a diamondoid hydrocarbon, known for its rigidity and stability, often used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating wakefulness and arousal .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It binds to both orexin receptor types (Orexin-1 and Orexin-2) and inhibits the action of orexin A and orexin B neuropeptides . This inhibition suppresses the arousal-promoting effects of orexin, which can be beneficial in treating conditions characterized by excessive wakefulness .
Biochemical Pathways
The compound this compound affects the orexinergic system . The orexinergic system is involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis . By inhibiting the action of orexin neuropeptides, this compound can influence these physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of arousal-promoting effects of orexin . This can result in decreased wakefulness and increased sleep, which may be beneficial in treating conditions such as insomnia .
Preparation Methods
The synthesis of N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The adamantane moiety can be introduced through a nucleophilic substitution reaction. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents and catalysts .
Chemical Reactions Analysis
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]adamantane-1-carboxamide can be compared with other triazole-containing compounds such as fluconazole, voriconazole, and rufinamide . These compounds also feature the triazole ring but differ in their additional functional groups and overall structure. The adamantane moiety in this compound provides unique stability and rigidity, distinguishing it from other triazole derivatives .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-12(2)16(11-22-19-3-4-20-22)21-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBOTUEAPEVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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